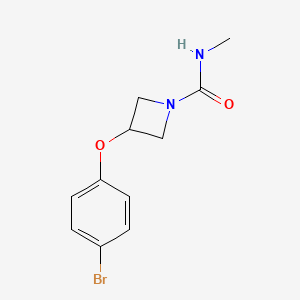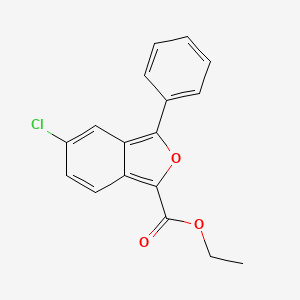
4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE is an organic compound characterized by a morpholine ring substituted with a 4-cyanophenyl group and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE typically involves the reaction of 4-cyanophenylboronic acid with morpholine under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the coupling of the boronic acid with an aryl halide . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and catalysts may be adjusted to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-(4-carboxyphenyl)-3-oxomorpholine.
Reduction: Formation of 4-(4-cyanophenyl)-3-hydroxymorpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyanophenylboronic acid: Used in similar cross-coupling reactions.
4-Cyanophenylacetic acid: Utilized in organic synthesis and pharmaceuticals.
4-Cyanophenyl isocyanate: Employed in enzyme-catalyzed reactions .
Uniqueness
4-(3-OXOMORPHOLIN-4-YL)BENZONITRILE is unique due to the presence of both a morpholine ring and a cyanophenyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
845729-42-2 |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
4-(3-oxomorpholin-4-yl)benzonitrile |
InChI |
InChI=1S/C11H10N2O2/c12-7-9-1-3-10(4-2-9)13-5-6-15-8-11(13)14/h1-4H,5-6,8H2 |
Clé InChI |
XYGUMYSLDJVROG-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(=O)N1C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(Hexadecanoyloxy)octadecanoyl]glycine](/img/structure/B8508874.png)




![Thieno[3,2-B]pyridine-2-sulfonic acid [1-(1-amino-isoquinolin-7-ylmethyl)-2-oxo-pyrroldin-3-YL]-amide](/img/structure/B8508931.png)
![[4-(3-Chloropyrazin-2-yl)phenyl]acetic acid](/img/structure/B8508934.png)
![4-[(2-methyl-1H-indol-1-yl)methyl]benzoic Acid](/img/structure/B8508936.png)

![L-Leucine, N-[N-[N-(N-L-tyrosylglycyl)-L-alanyl]-L-phenylalanyl]-](/img/structure/B8508945.png)
![N-[2-[N-ethyl-N-(2-hydroxyethyl)amino]ethyl]phthalimide](/img/structure/B8508951.png)



